6-O-Méthyl Guanosine
Vue d'ensemble
Description
La 6-O-Méthyl Guanosine est un nucléoside modifié dérivé de la guanine, où un groupe méthyle est attaché à l'atome d'oxygène en position six. Ce composé est connu pour son rôle dans divers processus biologiques et a été étudié de manière approfondie pour ses propriétés mutagènes et cancérigènes .
Applications De Recherche Scientifique
6-O-Methyl Guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on nucleic acid structure and function.
Biology: The compound is studied for its role in DNA repair mechanisms and its mutagenic properties.
Medicine: Research focuses on its potential as a biomarker for certain cancers and its role in chemotherapy resistance.
Industry: It is used in drug design and target validation, particularly in the development of inhibitors for GTPases and modulator-resistant enzymes
Mécanisme D'action
Target of Action
6-O-Methyl Guanosine, also known as O-Methylguanosine, is a guanine derivative that primarily targets GTPases and modulator-resistant enzymes . It has been shown to inhibit the colony-forming ability in a malignant xeroderma pigmentosum cell line .
Mode of Action
6-O-Methyl Guanosine is a derivative of the nucleobase guanine, where a methyl group is attached to the oxygen atom . This modification causes it to base-pair with thymine rather than cytosine, leading to a G:C to A:T transition in DNA .
Biochemical Pathways
The neurobiological properties of guanosine, which include 6-O-Methyl Guanosine, involve the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system . This interaction stimulates neuroprotective and regenerative processes in the central nervous system .
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation .
Result of Action
Unrepaired 6-O-Methyl Guanosine can lead to cell cycle arrest, sister chromatid exchange, or apoptosis . These effects are due to the interaction of the DNA mismatch repair pathway with 6-O-Methyl Guanosine and also depend on signaling network activation, led by early ATM, H2AX, CHK1, and p53 phosphorylation .
Action Environment
Environmental factors such as the presence of alkylating agents can influence the action of 6-O-Methyl Guanosine. These agents can cause the formation of 6-O-Methyl Guanosine in DNA by alkylation of the oxygen atom of guanine . Alkylating agents are found in some foods and tobacco smoke, and are formed in the gastrointestinal tract, especially after consumption of red meat .
Analyse Biochimique
Biochemical Properties
6-O-Methyl Guanosine interacts with various biomolecules in biochemical reactions. For instance, it has been shown to interact with the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which catalyzes the transfer of methyl groups from 6-O-Methyl Guanosine and other methylated moieties of DNA to its own molecule, thereby repairing toxic lesions in a single-step reaction .
Cellular Effects
6-O-Methyl Guanosine has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit colony-forming ability in a malignant xeroderma pigmentosum cell line . Unrepaired 6-O-Methyl Guanosine can also lead to cell cycle arrest, sister chromatid exchange, or apoptosis . These effects are due to the interaction of the DNA mismatch repair pathway with 6-O-Methyl Guanosine, and also depend on signaling network activation, led by early ATM, H2AX, CHK1, and p53 phosphorylation .
Molecular Mechanism
The molecular mechanism of 6-O-Methyl Guanosine involves its interaction with DNA and enzymes. It base-pairs to thymine rather than cytosine, causing a G:C to A:T transition in DNA . This is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds (NOC) and sometimes due to methylation by other compounds such as endogenous S-adenosyl methionine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-O-Methyl Guanosine have been observed to change over time. For instance, it has been shown that 6-O-Methyl Guanosine at the first and third position of the codon decreases the accuracy of tRNA selection over time . The ribosome readily incorporates near-cognate aminoacyl-tRNAs (aa-tRNAs) by forming 6-O-Methyl Guanosine-uridine codon-anticodon pairs .
Dosage Effects in Animal Models
The effects of 6-O-Methyl Guanosine vary with different dosages in animal models. For instance, in a rat model of focal permanent ischemia, systemic administration of 6-O-Methyl Guanosine was effective only when administered immediately after stroke induction . Intranasal administration of 6-O-Methyl Guanosine was effective even when the first administration was 3 h after stroke induction .
Metabolic Pathways
6-O-Methyl Guanosine is involved in several metabolic pathways. It is a part of the purinergic system, which are essential constituents of all living cells, exerting intracellular and extracellular signaling roles in diverse physiological processes .
Transport and Distribution
It is known that 6-O-Methyl Guanosine accumulates in both DNA and RNA .
Subcellular Localization
The subcellular localization of 6-O-Methyl Guanosine is primarily within the nucleic acids DNA and RNA, where it plays a crucial role in the process of DNA replication .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La 6-O-Méthyl Guanosine peut être synthétisée par méthylation de la guanosine. Une méthode courante implique l'utilisation d'iodure de méthyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction se produit généralement dans un solvant aprotique comme le diméthylsulfoxyde (DMSO) ou la diméthylformamide (DMF) à des températures élevées .
Méthodes de Production Industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour assurer un rendement élevé et une pureté élevée. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions
La 6-O-Méthyl Guanosine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés oxo.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthyle par d'autres groupes fonctionnels.
Réactifs et Conditions Communs
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les thiols ou les amines peuvent être utilisés en conditions basiques.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la substitution peut produire divers dérivés substitués de la guanosine .
4. Applications de la Recherche Scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier les modifications des nucléosides et leurs effets sur la structure et la fonction des acides nucléiques.
Biologie : Le composé est étudié pour son rôle dans les mécanismes de réparation de l'ADN et ses propriétés mutagènes.
Médecine : La recherche se concentre sur son potentiel en tant que biomarqueur pour certains cancers et son rôle dans la résistance à la chimiothérapie.
Industrie : Elle est utilisée dans la conception de médicaments et la validation de cibles, en particulier dans le développement d'inhibiteurs pour les GTPases et les enzymes résistantes aux modulateurs
5. Mécanisme d'Action
La this compound exerce ses effets principalement par son incorporation dans l'ADN et l'ARN. Dans l'ADN, elle s'apparie à la thymine au lieu de la cytosine, conduisant à des transitions G:C en A:T pendant la réplication. Cette mésappariement peut entraîner des mutations et contribuer à la carcinogénèse. Le composé interagit également avec diverses enzymes de réparation de l'ADN, telles que l'O-6-méthylguanine-ADN méthyltransférase, qui élimine le groupe méthyle pour restaurer l'appariement de bases normal .
Comparaison Avec Des Composés Similaires
Composés Similaires
7-Méthyl Guanosine : Un autre dérivé méthylé de la guanosine, mais avec le groupe méthyle en position sept.
2'-O-Méthyl Guanosine : La méthylation se produit au niveau du groupe 2'-hydroxyle de la partie ribose.
6-Méthoxy Guanine : Similaire à la 6-O-Méthyl Guanosine, mais avec un groupe méthoxy au lieu d'un groupe méthyle
Unicité
La this compound est unique en raison de sa méthylation spécifique à l'atome d'oxygène de la position six, ce qui modifie considérablement ses propriétés d'appariement de bases et ses effets biologiques. Cette modification spécifique en fait un outil précieux pour étudier la mutagenèse, la réparation de l'ADN et le développement d'agents thérapeutiques .
Activité Biologique
6-O-Methyl Guanosine (6-O-MeG) is a methylated derivative of guanine, which plays a significant role in DNA mutagenesis and repair mechanisms. This article explores its biological activity, focusing on its formation, mutagenicity, repair processes, and implications in cancer therapy.
Formation of 6-O-Methyl Guanosine
6-O-MeG is formed primarily through the alkylation of guanine's oxygen atom by various alkylating agents, notably N-nitroso compounds (NOCs). These compounds can arise from dietary sources such as processed meats and tobacco smoke. The formation of 6-O-MeG is particularly relevant in the context of chronic inflammatory conditions, where increased levels of endogenous nitric oxide can enhance NOC production in the gastrointestinal tract .
Mutagenicity and Carcinogenicity
The mutagenic potential of 6-O-MeG is well-documented. It has been established that this compound induces mutations by mispairing during DNA replication, specifically causing transitions from guanine-cytosine (G:C) pairs to adenine-thymine (A:T) pairs. Research indicates that approximately one mutation occurs for every eight unrepaired 6-O-MeG lesions in DNA .
Key Findings on Mutagenicity:
- Misincorporation Rates : About one-third of the time, 6-O-MeG mispairs during replication, leading to the incorporation of thymidine monophosphate (dTMP) instead of cytidine monophosphate (dCMP) .
- Cellular Effects : Unrepaired 6-O-MeG can result in cell cycle arrest, sister chromatid exchanges, or apoptosis due to interactions with the DNA mismatch repair pathway .
Repair Mechanisms
The primary repair mechanism for 6-O-MeG is facilitated by O-6-methylguanine-DNA methyltransferase (MGMT). This enzyme removes the toxic O-alkylguanine adducts from DNA. The expression levels of MGMT are crucial as they correlate with resistance to alkylating agents used in cancer therapies, such as temozolomide .
MGMT and Cancer Therapy:
- Clinical Implications : MGMT promoter methylation status serves as a predictive marker for treatment response in glioblastoma patients undergoing alkylator-based therapies. High MGMT activity is associated with poor outcomes due to its role in repairing drug-induced DNA damage .
- Mechanism of Action : MGMT binds to the damaged base and transfers the methyl group to a cysteine residue within its active site, effectively restoring guanine while rendering itself inactive—a process known as a "suicide" mechanism .
Case Studies and Research Findings
Several studies have highlighted the biological activity and implications of 6-O-MeG:
- Study on Transcriptional Mutagenicity :
- Animal Models :
- Comparative Studies :
Summary Table: Biological Activity of 6-O-Methyl Guanosine
Aspect | Description |
---|---|
Formation | Alkylation by N-nitroso compounds; dietary sources like processed meats. |
Mutagenicity | Induces G:C to A:T transitions; ~1 mutation per 8 unrepaired lesions. |
Repair Mechanism | Primarily via MGMT; correlates with resistance to chemotherapy. |
Clinical Implications | MGMT status predicts response to glioblastoma therapies. |
Cellular Effects | Can cause cell cycle arrest, apoptosis, and chromosomal instability. |
Propriétés
IUPAC Name |
2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34793-34-5, 7803-88-5, 121032-29-9 | |
Record name | NSC132361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC66381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, research suggests O-Methylguanosine plays a role in protein recognition. For instance, the catalytic domain of the enzyme TrmH, responsible for catalyzing the formation of Gm18 in tRNA, utilizes O-Methylguanosine as a recognition element for substrate binding. []
A: O-Methylguanosine, along with other modifications in tRNA, contributes to its thermostability in hyperthermophilic archaea like Thermococcus kodakarensis. This modification potentially stabilizes the tRNA structure and aids in its proper folding at high temperatures, crucial for survival in such extreme environments. []
A: Yes, O-Methylguanosine at position 18 (Gm18) in tRNA, along with m5U54 and Ψ55, significantly affects translation fidelity and efficiency in Escherichia coli. The absence of these three modifications leads to reduced growth rate, especially at high temperatures, codon misreading, and sensitivity to amino acid analogs. []
ANone: The molecular formula of O-Methylguanosine is C11H15N5O5, and its molecular weight is 281.26 g/mol.
A: O-Methylguanosine itself does not possess inherent catalytic properties. It serves as a substrate for methyltransferases involved in RNA modification, but it doesn't act as a catalyst. []
A: Yes, computational chemistry helps understand the impact of O-Methylguanosine on nucleoside structure. Studies show that O-Methylguanosine adopts a syn conformation around the glycosidic bond. This conformational preference, supported by molecular modeling, plays a role in the stability of the syn-8-nitroG·anti-G base pair. []
A: Yes, the 2′-hydroxyl group is crucial for optimal binding of O-Methylguanosine to RNA. Replacing it with a hydrogen atom, as in deoxyguanosine, or removing it entirely, as in dideoxyguanosine, reduces the binding affinity to the RNA. []
ANone: The provided research papers primarily focus on the biochemical and biophysical aspects of O-Methylguanosine, and do not delve into specific SHE regulations.
ANone: The provided research focuses on the biochemical properties and biological roles of O-Methylguanosine, with limited information available regarding its pharmacokinetics and pharmacodynamics.
ANone: The provided research primarily explores the fundamental roles of O-Methylguanosine in RNA structure and function, and doesn't directly assess its therapeutic efficacy in vitro or in vivo.
ANone: The provided research doesn't directly address resistance mechanisms or cross-resistance associated with O-Methylguanosine.
ANone: Information concerning the toxicity and safety profile of O-Methylguanosine is not extensively discussed in the provided research.
ANone: The provided research doesn't specifically explore drug delivery or targeting strategies related to O-Methylguanosine.
A: Yes, research suggests that altered levels of O-Methylguanosine, along with other modified nucleosides, in urine could potentially serve as biomarkers for diseases. For instance, significantly lower levels of O-Methylguanosine were found in the urine of patients with colorectal cancer compared to healthy individuals and patients with colorectal adenomas. [] Additionally, decreased urinary O-Methylguanosine levels were observed in patients with breast cancer. []
A: Yes, in autism spectrum disorder (ASD), elevated O-Methylguanosine levels were observed in children with mild and moderate deficits compared to neurotypical controls, suggesting a possible correlation between O-Methylguanosine levels and the severity of ASD. []
ANone: Several analytical methods are employed to characterize and quantify O-Methylguanosine. These include:
ANone: The provided research primarily focuses on the biochemical and biological aspects of O-Methylguanosine, and doesn't provide details regarding its environmental impact or degradation.
ANone: The research papers provided do not specifically focus on the dissolution and solubility properties of O-Methylguanosine.
A: While the provided research papers employ analytical techniques like HPLC-MS/MS and RIA for O-Methylguanosine quantification, they don't delve into the specifics of method validation parameters such as accuracy, precision, and specificity. [, , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.